N,N-Bis(acetoxyethyl)acetamide

Description

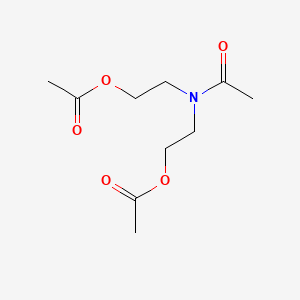

N,N-Bis(acetoxyethyl)acetamide is a tertiary amide derivative characterized by two acetoxyethyl groups attached to the nitrogen atom of an acetamide backbone. The compound’s structure (estimated molecular formula: C₁₀H₁₇NO₅) imparts polar solubility due to the ester (acetoxy) and amide functional groups. It is primarily utilized as a chemical intermediate in organic synthesis, though specific applications are less documented compared to structurally related compounds .

Properties

IUPAC Name |

2-[acetyl(2-acetyloxyethyl)amino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-8(12)11(4-6-15-9(2)13)5-7-16-10(3)14/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPCOUYOBWRZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCOC(=O)C)CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063796 | |

| Record name | Acetamide, N,N-bis[2-(acetyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-18-1 | |

| Record name | N,N-Bis[2-(acetyloxy)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5338-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(acetoxyethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(acetoxyethyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(acetoxyethyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis[2-(acetyloxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-bis[2-(acetyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(acetylimino)diethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(ACETOXYETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82408MWT41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(acetoxyethyl)acetamide can be synthesized through the reaction of acetamide with ethylene oxide in the presence of acetic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3CONH2+2CH2CH2O+2(CH3CO)2O→CH3CON(CH2CH2OCOCH3)2+2CH3COOH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(acetoxyethyl)acetamide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield acetamide and acetic acid.

Substitution: It can undergo nucleophilic substitution reactions where the acetoxyethyl groups are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Acetamide and acetic acid.

Substitution: Various substituted acetamides depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Synthesis Applications

N,N-Bis(acetoxyethyl)acetamide serves as a reagent in various synthetic pathways. It can facilitate the formation of more complex molecules through acylation reactions. The acetoxy groups can be hydrolyzed or exchanged under specific conditions, leading to the generation of different functional groups that are valuable in organic chemistry.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Acylation | This compound + amine | Amides |

| Hydrolysis | This compound + water | Acetic acid + ethanolamine |

| Esterification | This compound + alcohol | Ester derivatives |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. Research indicates that derivatives of this compound exhibit varying degrees of activity against different bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound. The results showed significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of cell membrane integrity and interference with metabolic processes.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Related derivative | Pseudomonas aeruginosa | 12 |

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in compounds like this compound for drug development. Its ability to modify biological activity through structural changes makes it a candidate for designing new therapeutic agents.

Potential Drug Development

Research indicates that modifications to the acetoxy groups can enhance bioavailability and reduce toxicity, making derivatives suitable for further development as pharmaceutical agents. For example, studies have shown that derivatives with altered acetyl groups exhibit improved activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N,N-Bis(acetoxyethyl)acetamide involves its ability to interact with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N,N-Bis(acetoxyethyl)acetamide and analogous acetamide derivatives:

Key Research Findings

- Polarity and Reactivity : The acetoxyethyl groups in this compound enhance polarity compared to alkyl-substituted analogs like N,N-Diethylacetamide. This makes it more soluble in polar solvents (e.g., acetone, DMF) but less suited for lipophilic applications .

- However, ester groups in the target compound may increase metabolic lability, warranting careful handling.

- Functional Versatility : Unlike ionic Gemini surfactants (e.g., compound 3a in ), which contain quaternary ammonium groups for surface activity, this compound lacks ionic character, limiting its utility in emulsification or antimicrobial applications .

- Steric Effects : Bulky substituents, as seen in N,N-Diisopropylacetamide, reduce nucleophilic reactivity at the amide nitrogen. In contrast, the acetoxyethyl groups in the target compound balance steric bulk with moderate electronic effects, enabling selective reactions in synthetic pathways .

Structural and Functional Contrasts

- This difference affects applications in coordination chemistry and chelation.

- Gemini Surfactants : Compounds like 3a feature dual hydrophobic chains and ionic headgroups, enabling micelle formation. This compound’s non-ionic structure precludes such behavior but may serve as a precursor for surfactant synthesis.

- N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide : The aromatic naphthalene substituents in this analog increase molecular weight (427.55 g/mol) and rigidity, favoring applications in photochemical materials over the more flexible target compound.

Biological Activity

N,N-Bis(acetoxyethyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of two acetoxyethyl groups attached to an acetamide backbone, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and related compounds.

-

General Findings :

- Acetamides, including this compound, have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain acetamide derivatives exhibit moderate activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) :

- Case Study :

Anti-Inflammatory Activity

This compound has also been explored for its anti-inflammatory properties:

- Mechanism of Action : The compound is believed to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation .

- Research Findings : In vitro studies have indicated that acetamide derivatives can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications .

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use:

- Toxicity Studies : Preliminary toxicological assessments indicate a high LD50 (>24 g/kg), suggesting low acute toxicity .

- Irritation Indices : The compound shows minimal irritation potential on skin and eyes, which is favorable for pharmaceutical applications .

Summary of Biological Activities

Future Research Directions

Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the acetamide structure influence biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a living organism.

- Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.